molecular formula C16H18N4O4S2 B2571854 (E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide CAS No. 391885-09-9

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

Cat. No. B2571854
CAS RN: 391885-09-9
M. Wt: 394.46
InChI Key: WHBAJXYNWFWNDQ-VCHYOVAHSA-N
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

One study reports on the crystal structure of a closely related compound, highlighting the importance of specific molecular interactions. The crystal structure of N-{(1Z)-3-oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylene)-hydrazinyl]prop-1-en-2-yl}benzamide: N,N-dimethylformamide (1:1) solvate has been determined, revealing a stabilization through N–H···O and C–H···O hydrogen bonds, emphasizing the role of DMF solvent in contributing to intermolecular interaction (Amit Kumar et al., 2016).

Potential Antimicrobial Activities

Research has also focused on the synthesis of novel Schiff base benzamides via ring opening of thienylidene azlactones, aiming to evaluate their antimicrobial activities. The synthesized compounds have shown potent antimicrobial activity, with specific derivatives demonstrating significant growth inhibition of various microbial strains. This suggests a potential application of these compounds in developing antimicrobial agents (Subbulakshmi N. Karanth et al., 2018).

Additional Research Directions

Further studies have delved into the synthesis and characterization of related compounds, exploring their chemical structures and potential applications in various fields, such as materials science and pharmaceuticals. For example, research on thiophenylhydrazonoacetates in heterocyclic synthesis has contributed to the development of new methodologies for creating heterocyclic compounds, which are crucial in the design of pharmaceuticals and materials with specific properties (R. Mohareb et al., 2004).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-20(2)26(23,24)14-7-5-12(6-8-14)16(22)17-11-15(21)19-18-10-13-4-3-9-25-13/h3-10H,11H2,1-2H3,(H,17,22)(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBAJXYNWFWNDQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

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